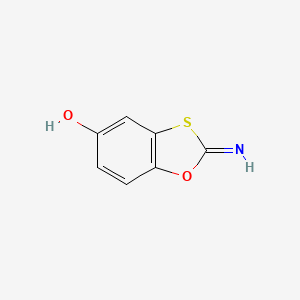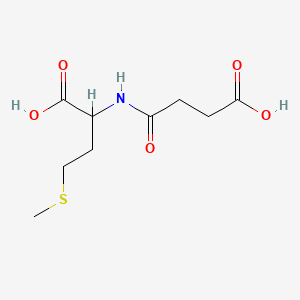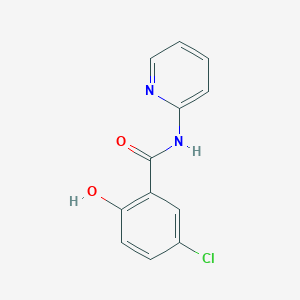
1-Isocyanato-4-methylpentane
Übersicht
Beschreibung
1-Isocyanato-4-methylpentane is an organic compound that belongs to the class of isocyanates. Isocyanates are characterized by the presence of the isocyanate group (-NCO). This compound is particularly interesting due to its branched structure, which includes a methyl group attached to the fourth carbon of a pentane chain. Isocyanates are widely used in the production of polyurethanes, which have applications in various industries including automotive, construction, and household appliances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isocyanato-4-methylpentane can be synthesized through several methods. The most common industrial method involves the reaction of amines with phosgene. due to the toxicity of phosgene, alternative methods have been developed. One such method involves the thermal decomposition of carbamates, which are formed by the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea . This method is advantageous as it avoids the use of highly toxic reagents.
Industrial Production Methods: In industrial settings, the production of isocyanates often involves continuous processes to ensure high yield and efficiency. Catalysts play a crucial role in these processes. For example, single-component metal catalysts, particularly zinc, are used due to their high activity and cost-effectiveness . Composite catalysts, which include a second component to adjust the active metal composition, are also employed to enhance the yield of isocyanates.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isocyanato-4-methylpentane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with alcohols to form urethanes and with amines to form ureas.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the isocyanate group is replaced by other nucleophiles.
Polymerization Reactions: It can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions:
Alcohols and Amines: These are commonly used reagents in addition reactions with isocyanates.
Catalysts: Catalysts such as zinc and composite catalysts are used to enhance reaction rates and yields.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
Wissenschaftliche Forschungsanwendungen
1-Isocyanato-4-methylpentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, particularly in the production of polyurethanes.
Biology and Medicine:
Industry: It is widely used in the production of coatings, adhesives, and foams due to its reactivity and versatility.
Wirkmechanismus
1-Isocyanato-4-methylpentane can be compared with other isocyanates such as:
Hexamethylene diisocyanate (HDI): Used in the production of non-yellowing polyurethane materials.
Isophorone diisocyanate (IPDI): Known for its use in high-performance coatings.
Toluene diisocyanate (TDI): Widely used in the production of flexible foams.
Uniqueness: this compound is unique due to its branched structure, which can influence its reactivity and the properties of the resulting products. This structural feature can lead to differences in the physical and chemical properties compared to linear isocyanates.
Vergleich Mit ähnlichen Verbindungen
- Hexamethylene diisocyanate (HDI)
- Isophorone diisocyanate (IPDI)
- Toluene diisocyanate (TDI)
Eigenschaften
IUPAC Name |
1-isocyanato-4-methylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2)4-3-5-8-6-9/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRKHDXSWFGREU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507467 | |
| Record name | 1-Isocyanato-4-methylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79709-54-9 | |
| Record name | 1-Isocyanato-4-methylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methoxy]ethyl acetate](/img/structure/B1660526.png)
![N-[dimethoxyphosphoryl-(2-nitrophenyl)methyl]aniline](/img/structure/B1660527.png)








